1,4-Diazepan-1-yl-(2-methylquinolin-4-yl)methanone;hydrochloride
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Overview
Description
1,4-Diazepan-1-yl-(2-methylquinolin-4-yl)methanone;hydrochloride is a compound that belongs to the class of diazepanes and quinolines. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both diazepane and quinoline moieties in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diazepan-1-yl-(2-methylquinolin-4-yl)methanone;hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 2-methylquinoline with a diazepane derivative under specific conditions. The reaction typically requires the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as palladium on carbon, to facilitate the coupling reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,4-Diazepan-1-yl-(2-methylquinolin-4-yl)methanone;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced diazepane derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
1,4-Diazepan-1-yl-(2-methylquinolin-4-yl)methanone;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,4-Diazepan-1-yl-(2-methylquinolin-4-yl)methanone;hydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazepane: A simpler diazepane derivative with similar structural features.
2-Methylquinoline: A quinoline derivative with a methyl group at the 2-position.
Quinoline N-oxide: An oxidized form of quinoline with potential biological activities.
Uniqueness
1,4-Diazepan-1-yl-(2-methylquinolin-4-yl)methanone;hydrochloride is unique due to the combination of diazepane and quinoline moieties in its structure. This combination may result in synergistic effects, enhancing its chemical and biological properties compared to its individual components .
Properties
IUPAC Name |
1,4-diazepan-1-yl-(2-methylquinolin-4-yl)methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O.ClH/c1-12-11-14(13-5-2-3-6-15(13)18-12)16(20)19-9-4-7-17-8-10-19;/h2-3,5-6,11,17H,4,7-10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUOHVPWLGOOPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)N3CCCNCC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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